molecular formula C13H19N3OS B1679498 Rocastine CAS No. 91833-49-7

Rocastine

Cat. No. B1679498
CAS RN: 91833-49-7
M. Wt: 265.38 g/mol
InChI Key: DPPDPATYPQFYDL-UHFFFAOYSA-N
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Description

Rocastine, also known as AHR-11325, is a potent, nonsedating antihistamine with a rapid onset of action . It is an H1-antagonist that effectively protects guinea pigs challenged with a lethal dose of histamine .

The antihistaminic activity of these compounds was assessed by their ability to block histamine-induced lethality in guinea pigs and to inhibit [3H]mepyramine binding to guinea pig cortex .


Molecular Structure Analysis

Rocastine can adopt a conformation in which the pyridine ring, ether oxygen, and protonated amine functions are positioned similarly to the corresponding elements of the probable binding conformers of some of the more classical antihistamines . This conformation, boatlike in the oxazepine ring with the side chain quasi-equatorial and folded back toward the ring, is the likely binding conformer at the histamine H1 receptor .


Chemical Reactions Analysis

While specific chemical reactions involving Rocastine are not mentioned in the search results, sensitivity analysis of a system of chemical reactions involves determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations .

properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10/h4-5,7,10H,6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPDPATYPQFYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50874470
Record name PYRIDO[3,2-F]-1,4-OXAZEPINE-5(2H)-THIONE, 2-[2-(
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50874470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rocastine

CAS RN

91833-49-7
Record name Rocastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091833497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PYRIDO[3,2-F]-1,4-OXAZEPINE-5(2H)-THIONE, 2-[2-(
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50874470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROCASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3391H2J6G4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
JC Nolan, DJ Stephens, AG Proakis, CA Leonard… - Agents and Actions, 1989 - Springer
… In guinea pigs challenged with a lethal dose of histamine, rocastine is as effective [based on … Rocastine has a faster onset of action than does terfenadine; rocastine being as effective …
Number of citations: 12 link.springer.com
MC Sleevi, AD Cale Jr, TW Gero… - Journal of medicinal …, 1991 - ACS Publications
… /]-l, 4-oxazapine-5 (2H)-thione (rocastine) and two of its more potent analogues were prepared with … Conformational analysis and molecular modeling suggest that rocastine can adopt a …
Number of citations: 42 pubs.acs.org
AD Cale Jr, TW Gero, KR Walker, YS Lo… - Journal of medicinal …, 1989 - ACS Publications
… One compound, 2-[2-(dimethylamino) ethyl]-3, 4-dihydro-4-methylpyrido [3, 2-/]-l, 4-oxazepine-5 (2H)-thione (rocastine) is currently undergoing clinical evaluation as a nonsedating Ht …
Number of citations: 67 pubs.acs.org
AMT Laak, MJ van Drooge… - Quantitative …, 1992 - Wiley Online Library
… [53] derived a probable binding conformation for the antihistamine rocastine (Fig. 4E). A quasi… In the superimposition the pyridine ring of rocastine matches an aromatic ring of the …
Number of citations: 21 onlinelibrary.wiley.com
H Timmerman - Analogue‐based Drug Discovery, 2006 - Wiley Online Library
The story of histamine and histamine blocking agents starts in the early years of the 20th century, when histamine [2-(imidazol-4-yl) ethylamine] was first synthetized [1]. 1) The famous …
Number of citations: 3 onlinelibrary.wiley.com
P Patil, SP Sethy, T Sameena… - Asian Journal of …, 2013 - search.proquest.com
Pyridine is a planer Six-member heterocyclic ring with 5C and 1N atom and in ring N is present in 1st and positions. The Pyridine ring is a constituent of several important natural …
Number of citations: 42 search.proquest.com
RJ Trevino, BR Gordon - Ear, nose & throat journal, 1993 - journals.sagepub.com
Allergic rhinosinusitis has three forms of therapy: pharmacotherapy, immunotherapy, and surgical therapy. Pharmacotherapeutically, there are six classes of drugs that give symptomatic …
Number of citations: 21 journals.sagepub.com
M Amiri, A Akbari, M Ahmadi, A Pardakhti… - Journal of Molecular …, 2018 - Elsevier
Magnetic iron oxide nanoparticles have been extensively utilized in a wide range of biomedical applications, in order to improve the efficiency of the magnetic nanoparticles in …
Number of citations: 74 www.sciencedirect.com
AJ Hutchison, M Williams, C Angst… - Journal of Medicinal …, 1989 - ACS Publications
A series of 4-(phosphonoalkyl)-and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids were synthesized, and their biological activity was assessed as competitive ligands for the …
Number of citations: 92 pubs.acs.org
VAM Pharm, DOM FIC - 2010 - ds.amu.edu.et
Medicinal chemistry emerged as a specialized area due to the development in chemistry and biology, hence it is considered as a highly interdisciplinary science combining a wide …
Number of citations: 0 ds.amu.edu.et

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